

Application Notes and Protocols for Forging TI-17 Alloy Bars

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Compound of Interest

Compound Name: TI17

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for the forging of TI-17 alloy bars, a near-beta titanium alloy renowned for its high strength, deep hardenability, and excellent fracture toughness. The nominal composition of TI-17 is Ti-5Al-2Sn-2Zr-4Mo-4Cr. [1] Proper control of forging and subsequent heat treatment parameters is critical to achieving the desired microstructure and mechanical properties for demanding applications, particularly in the aerospace industry for components like compressor disks. [2][3] These protocols are designed to guide researchers and scientists in developing and optimizing thermomechanical processing schedules for this advanced alloy.

I. Forging Process Parameters

The forging of TI-17 alloy can be performed in either the alpha-beta ($\alpha+\beta$) phase region or the beta (β) phase region, each yielding distinct microstructural and mechanical characteristics. The selection of the forging process depends on the desired final properties of the component. The beta transus temperature (the temperature at which the alloy fully transforms to the β phase) for TI-17 is approximately 880-900°C. [1]

Table 1: Forging and Heat Treatment Parameters for TI-17 Alloy Bars

Parameter	Alpha-Beta ($\alpha+\beta$) Forging	Beta (β) Forging	Source
Forging Temperature	815 - 860°C (1500 - 1575°F)	900 - 980°C (1650 - 1799°F)	[4]
Deformation Ratio / Total Reduction	50 - 75%	30 - 50% (in a single step)	[4]
Strain Rate	0.033 s ⁻¹ (example)	Not explicitly stated, but generally low for isothermal forging	[5]
Solution Treatment Temperature	815 - 860°C (First Stage) ~800°C (Second Stage)	~800°C	[4]
Solution Treatment Time	4 hours (for each stage)	4 hours	[4][5]
Quenching Medium	Rapid Air Cool / Water Quench	Water Quench	[4][5]
Aging Temperature	620 - 650°C (1150 - 1200°F)	620 - 650°C (1150 - 1200°F)	[4]
Aging Time	8 hours	8 hours	[4][5]

II. Experimental Protocols

A. Protocol for Alpha-Beta ($\alpha+\beta$) Forging of TI-17 Alloy Bars

This protocol aims to produce a fine-grained, equiaxed alpha phase in a transformed beta matrix, which generally offers a good balance of strength and ductility.

- Material Preparation:
 - Obtain certified TI-17 alloy billets of the desired initial dimensions.
 - Clean the billet surface to remove any contaminants.

- Heating:
 - Place the billet in a furnace and heat to the alpha-beta forging temperature range of 815 - 860°C.
 - Hold the billet at the forging temperature for a sufficient time to ensure uniform heating throughout the cross-section.
- Forging:
 - Transfer the heated billet to the forging press.
 - Perform the forging operation to achieve a total reduction of 50 - 75%.^[4] This may be a multi-step process.
 - Maintain the workpiece temperature within the specified range throughout the forging process.
- Cooling After Forging:
 - After the final forging pass, the material is typically air-cooled.
- Heat Treatment (Double Solution and Aging):
 - First Solution Treatment: Heat the forged bar to 1500 - 1575°F (815 - 860°C) and hold for 4 hours, followed by rapid air cooling.^[4]
 - Second Solution Treatment: Re-heat the bar to 1475°F (800°C), hold for a specified duration (e.g., 4 hours), and then water quench.^{[4][5]}
 - Aging: Age the solution-treated and quenched bar at a temperature between 620 - 650°C for 8 hours, followed by air cooling.^{[4][5]}

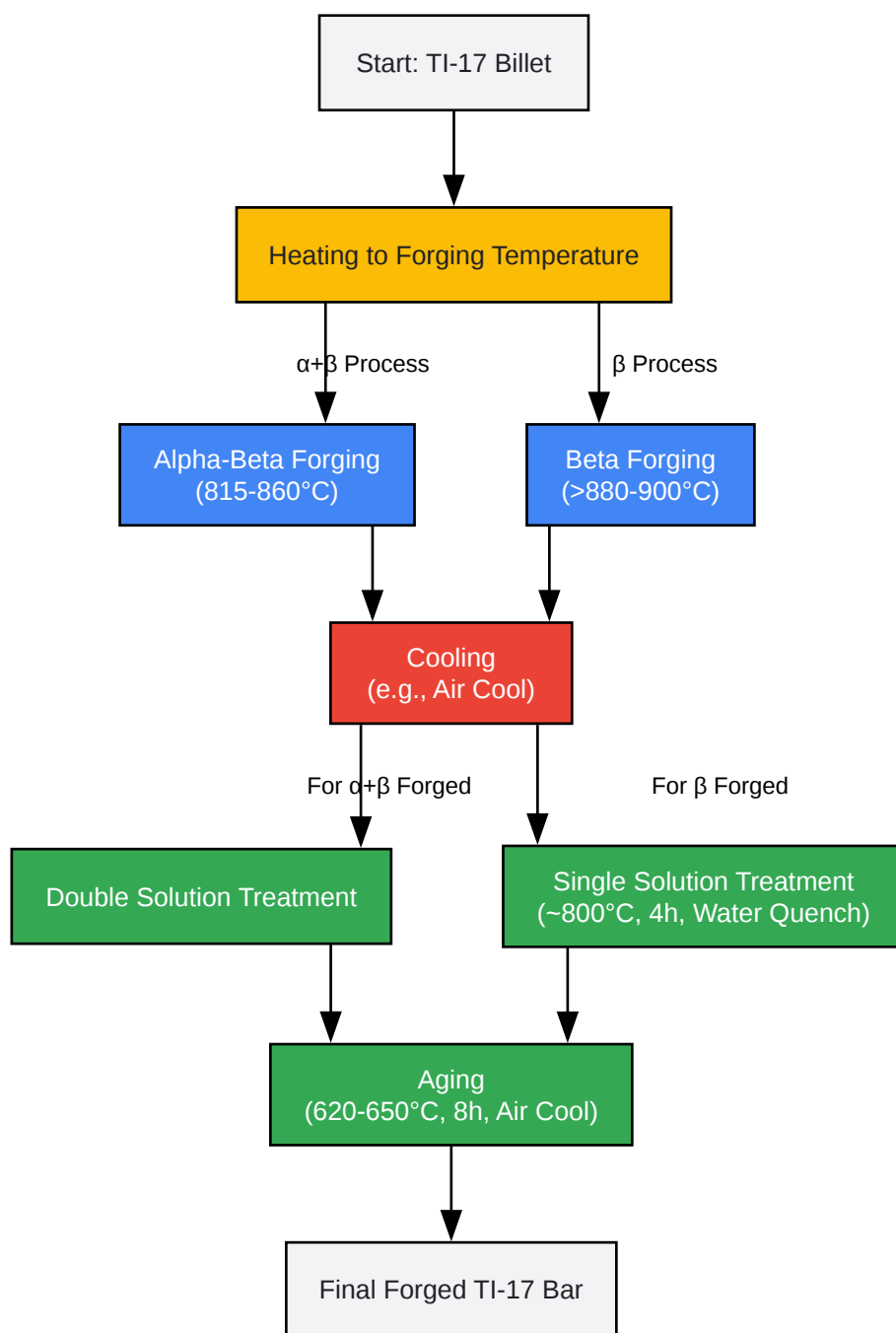
B. Protocol for Beta (β) Forging of Ti-17 Alloy Bars

This protocol is designed to produce a transformed beta microstructure, which can enhance fracture toughness and creep resistance.

- Material Preparation:
 - Prepare the Ti-17 alloy billets as described in the alpha-beta forging protocol.
- Heating:
 - Heat the billet in a furnace to a temperature above the beta transus, typically in the range of 900 - 980°C.
 - Soak the billet at this temperature to ensure complete transformation to the beta phase and achieve a homogeneous microstructure.
- Forging:
 - Quickly transfer the heated billet to the forging press.
 - Perform the forging operation with a final reduction of 30 - 50% in a single step.[\[4\]](#)
- Cooling After Forging:
 - The cooling rate after beta forging is a critical parameter that influences the resulting microstructure. Air cooling is a common practice.[\[5\]](#)
- Heat Treatment (Single Solution and Aging):
 - Solution Treatment: Heat the forged bar to approximately 800°C (1475°F) and hold for 4 hours, followed by a water quench.[\[4\]](#)
 - Aging: Age the solution-treated and quenched bar at 620 - 650°C for 8 hours, followed by air cooling.[\[4\]](#)

III. Visualization of Forging Workflow

The following diagram illustrates the generalized workflow for the forging and heat treatment of Ti-17 alloy bars.



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Caption: Workflow for Alpha-Beta and Beta Forging of Ti-17 Alloy.

Disclaimer: These protocols are intended as a general guideline. The optimal parameters may vary depending on the specific equipment, initial material condition, and desired final properties. It is recommended to conduct preliminary trials to validate and refine the process for a specific application.

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- To cite this document: BenchChem. [Application Notes and Protocols for Forging Ti-17 Alloy Bars]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b337695#forging-process-parameters-for-ti-17-alloy-bars>]

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